molecular formula C9H17NO2 B1445427 2-Amino-4-cyclopentylbutanoic acid CAS No. 1378266-29-5

2-Amino-4-cyclopentylbutanoic acid

Cat. No. B1445427
M. Wt: 171.24 g/mol
InChI Key: LKXHGSLJBHXRFI-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopentylbutanoic acid is a chemical compound . It is also known as H-DL-Abu(cPent)-OH .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-cyclopentylbutanoic acid is C9H17NO2 . The molecular weight is 171.23678 . The structure of a similar compound, Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid, has been reported, with a molecular formula of C24H27NO4 and a molecular weight of 393.475 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-cyclopentylbutanoic acid include a molecular weight of 171.23678 . A similar compound, 2-Amino-2-(trifluoromethoxy)butanoic acid, has been synthesized and its pKa and log D values have been measured, establishing it as a promising analogue of natural aliphatic amino acids .

Scientific Research Applications

Neurotoxicity Studies

2-Amino-4-cyclopentylbutanoic acid, being a diaminomonocarboxylic acid, is closely related to compounds like 2,4-diaminobutanoic acid (2,4-DAB), which have been found in cyanobacteria. Studies have shown that these types of amino acids are neurotoxic in various bioassays. The biosynthetic pathways of these compounds, particularly in cyanobacteria, have been a subject of research, providing insights into potential environmental sources of neurotoxins (Nunn & Codd, 2017).

Inhibition of Excitatory Transmission

Research involving cyclic analogues of 2-amino-4-phosphonobutanoic acid (APB), which are structurally similar to 2-Amino-4-cyclopentylbutanoic acid, demonstrates their role in inhibiting excitatory synaptic transmission. This is particularly significant in studying neurological processes and potential treatments for neurological disorders (Crooks et al., 1986).

Conformational Analysis in Medicinal Chemistry

2-Substituted cyclobutane-alpha-amino acid derivatives, which are structurally related to 2-Amino-4-cyclopentylbutanoic acid, have been extensively studied for their conformational behavior. This research combines experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods, contributing significantly to the understanding of molecular structures in medicinal chemistry (Jiménez‐Osés et al., 2006).

Optical and Electronic Studies

The molecular docking, vibrational, structural, electronic, and optical properties of related butanoic acid derivatives are crucial in the field of material sciences. These studies can lead to the development of new materials with specific electronic or optical properties (Vanasundari et al., 2018).

Biochemical and Pharmacological Research

The biochemical behavior and pharmacological potential of compounds like 2-Amino-4-cyclopentylbutanoic acid have been studied through various analogues. These studies often focus on their interactions with enzymes and receptors, which is fundamental for drug discovery and understanding biological mechanisms (Christensen & Cullen, 1969).

Future Directions

While specific future directions for 2-Amino-4-cyclopentylbutanoic acid are not mentioned in the available literature, there is ongoing research into the development of nucleic-acid-based aptamers for the treatment of hematologic malignancies . This suggests potential future directions in the field of drug discovery and development.

properties

IUPAC Name

2-amino-4-cyclopentylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHGSLJBHXRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyclopentylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Moss, R Deziel, J Adams, N Aubry… - Journal of medicinal …, 1993 - ACS Publications
… The Boc-2-amino-4-cyclopentylbutanoic acid and JV-Bocd,j8-dimethyl aspartic acid used in the preparation of inhibitors 24 and 32, respectively, were incorporated as racemates. The …
Number of citations: 41 pubs.acs.org

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